molecular formula C13H8ClF3N4O2S B115293 Ethyl 4-[4-chloro-2-(trifluoromethyl)phenyl]-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate CAS No. 148367-88-8

Ethyl 4-[4-chloro-2-(trifluoromethyl)phenyl]-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate

Cat. No.: B115293
CAS No.: 148367-88-8
M. Wt: 376.74 g/mol
InChI Key: LGNMKXKAVBIYBA-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,4-thiadiazole class, characterized by a five-membered heterocyclic ring containing nitrogen and sulfur atoms. Its structure includes a 4-chloro-2-(trifluoromethyl)phenyl substituent at position 4, a cyanoimino group at position 5, and an ethyl carboxylate ester at position 2.

Properties

IUPAC Name

ethyl 4-[4-chloro-2-(trifluoromethyl)phenyl]-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3N4O2S/c1-2-23-11(22)10-20-21(12(24-10)19-6-18)9-4-3-7(14)5-8(9)13(15,16)17/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGNMKXKAVBIYBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=NC#N)S1)C2=C(C=C(C=C2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375715
Record name Ethyl (5Z)-4-[4-chloro-2-(trifluoromethyl)phenyl]-5-(cyanoimino)-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148367-88-8
Record name Ethyl (5Z)-4-[4-chloro-2-(trifluoromethyl)phenyl]-5-(cyanoimino)-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 4-[4-chloro-2-(trifluoromethyl)phenyl]-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate is a synthetic compound belonging to the thiadiazole family, which has gained attention for its diverse biological activities. This article delves into its biological activity, focusing on its potential applications in medicinal chemistry and agrochemicals.

  • Molecular Formula : C₁₃H₈ClF₃N₄O₂S
  • Molecular Weight : 376.74 g/mol
  • CAS Number : 148367-88-8
  • Density : 1.55 g/cm³
  • Boiling Point : 421.9°C at 760 mmHg
  • LogP : 3.16448 (indicating moderate lipophilicity)

These properties suggest that the compound may have favorable interactions within biological systems, enhancing its potential therapeutic effects.

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. This compound has shown cytotoxic effects against various cancer cell lines, although specific data on this compound remains limited compared to other derivatives in the same class .

A study highlighted the synthesis of novel thiadiazole derivatives that demonstrated potent antitumor activity against human cancer cell lines, including K562 (chronic myelogenous leukemia) and HT-29 (colon cancer) cells. These compounds exhibited IC50 values in the low micromolar range, indicating their effectiveness in inhibiting cancer cell proliferation .

Antimicrobial Activity

Thiadiazole compounds are known for their antimicrobial properties. Preliminary studies suggest that this compound may possess antibacterial and antifungal activities. The presence of the trifluoromethyl group is thought to enhance the lipophilicity and bioavailability of the compound, potentially leading to improved efficacy against microbial pathogens .

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that the thiadiazole ring structure allows for interactions with various biological targets. The sulfur atom in the thiadiazole ring may facilitate membrane permeability and enhance binding affinity to proteins involved in cell signaling pathways related to cancer progression and microbial resistance .

Case Studies

Several studies have explored the biological activity of similar thiadiazole derivatives:

  • Antitumor Effects : A derivative with a similar structure was found to inhibit the Abl protein kinase with an IC50 value of 7.4 µM and displayed selective activity against Bcr-Abl positive K562 cells. This suggests potential for targeted cancer therapies .
  • Antimicrobial Evaluation : Another study reported that thiadiazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, showcasing their potential as new antimicrobial agents .

Summary of Biological Activities

Activity TypeEvidence LevelNotable Findings
AnticancerModerateCytotoxic effects on K562 and HT-29 cell lines
AntimicrobialPreliminaryPotential antibacterial and antifungal properties
MechanismHypotheticalInteraction with cellular membranes and proteins

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-[4-chloro-2-(trifluoromethyl)phenyl]-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate has shown promise in preliminary studies for its cytotoxic effects against various cancer cell lines. Research indicates that compounds in the thiadiazole family often exhibit significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Case Studies

  • Anticancer Activity : Preliminary investigations have suggested that this compound may interact with cellular pathways related to cell proliferation and apoptosis. Specific studies on its effectiveness against cancer cell lines are still limited but indicate potential for further exploration.
  • Antimicrobial Properties : Similar compounds within the thiadiazole family have demonstrated broad-spectrum antimicrobial activities. The specific interactions of this compound with microbial targets remain to be fully elucidated.

Agrochemical Applications

The unique chemical structure of this compound may also provide benefits in agricultural applications, particularly as a pesticide or herbicide. The trifluoromethyl group is known to enhance the lipophilicity of compounds, potentially improving their efficacy in biological systems.

Future Directions for Research

Further research is essential to fully understand the mechanisms of action for this compound. Investigations into its interactions with specific biological targets could lead to novel therapeutic applications and improved agrochemical formulations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to four analogs (Table 1), focusing on substituent effects and core heterocycle variations.

Table 1: Structural Comparison
Compound Name Core Structure Substituents Key Functional Groups
Target Compound 1,3,4-Thiadiazole 4-Cl, 2-CF₃ phenyl; 5-cyanoimino; 2-ethyl carboxylate CF₃, Cl, cyanoimino, ester
Ethyl 5-cyanoimino-4-(3,5-dichlorophenyl)-1,3,4-thiadiazole-2-carboxylate (Compound A) 1,3,4-Thiadiazole 3,5-diCl phenyl; 5-cyanoimino; 2-ethyl carboxylate diCl, cyanoimino, ester
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate (Compound B) Thiazole 4-CF₃ phenyl; 4-methyl; 5-ethyl carboxylate CF₃, methyl, ester
2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole (Compound C) 1,3,4-Thiadiazole 4-Cl phenyl; 2-amino Cl, amino
Ethyl 2-(ethylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (Compound D) Thiazole 4-CF₃; 2-ethylamino; 5-ethyl carboxylate CF₃, ethylamino, ester

Physicochemical and Pharmacokinetic Properties

  • Thiazole-based analogs (B, D) show lower polarity due to methyl/ethylamino groups .
  • Metabolic Stability : The CF₃ group in the target compound and Compound B reduces oxidative metabolism, enhancing half-life compared to Compound C .
Anticancer Potential
  • Target Compound: Not directly tested, but structurally related 1,3,4-thiadiazoles (e.g., Compound 7b from ) exhibit IC₅₀ = 1.61 ± 1.92 μg/mL against HepG-2 cells. The CF₃ group may enhance cytotoxicity by improving membrane permeability .
  • Compound C: Lacks cyanoimino and ester groups; simpler structures often show lower potency .

Preparation Methods

Reaction Mechanism

The thiadiazole core is formed via cyclocondensation between 4-chloro-2-(trifluoromethyl)benzoic acid 1 and thiosemicarbazide 2 in the presence of POCl₃. The reaction proceeds through intermediate thiosemicarbazone formation, followed by POCl₃-mediated cyclization and dehydration.

Steps :

  • Intermediate Formation :

    • 4-Chloro-2-(trifluoromethyl)benzoic acid 1 reacts with thiosemicarbazide 2 in ethanol under reflux to form the thiosemicarbazone intermediate.

    • Conditions : 80°C, 4–6 hours, molar ratio 1:1.2 (acid:thiosemicarbazide).

  • Cyclization :

    • POCl₃ (3 equivalents) is added dropwise at 0–5°C.

    • The mixture is stirred at 60°C for 8–12 hours to yield the 1,3,4-thiadiazole ring.

  • Esterification :

    • The carboxylic acid group at position 2 is esterified with ethyl chloroformate in tetrahydrofuran (THF) at 25°C.

Yield : 78–84%.

Oxidative Cyclization Using Halogenating Agents

Protocol Overview

This method employs N-chlorosuccinimide (NCS) or iodine to oxidize thiourea intermediates into the thiadiazole ring.

Procedure :

  • Thiourea Synthesis :

    • 4-Chloro-2-(trifluoromethyl)aniline 3 is treated with carbon disulfide (CS₂) and cyanamide in NaOH/ethanol to form the thiourea derivative 4 .

  • Oxidation :

    • 4 is reacted with NCS (1.2 equivalents) in acetonitrile at 70°C for 6 hours.

    • The cyanoimino group is introduced via in situ reaction with cyanogen bromide (BrCN).

  • Esterification :

    • The intermediate is treated with ethyl chloroformate and triethylamine to install the ethyl ester.

Yield : 72–76%.

Multi-Step Synthesis via Hydrazonoyl Halides

Key Steps

This approach uses hydrazonoyl halides 5 to construct the thiadiazole ring, followed by cyanoimination.

  • Hydrazonoyl Halide Preparation :

    • 4-Chloro-2-(trifluoromethyl)phenylhydrazine 6 is reacted with ethyl 2-chloro-2-cyanoacetate in dichloromethane (DCM) to form hydrazonoyl chloride 7 .

  • Cyclization :

    • 7 is treated with sulfur monochloride (S₂Cl₂) in toluene at 110°C for 12 hours to form the thiadiazole core.

  • Cyanoimination :

    • The product is reacted with cyanamide and K₂CO₃ in dimethylformamide (DMF) at 100°C for 6 hours.

Yield : 68–70%.

Comparative Analysis of Methods

MethodReagentsTemperature (°C)Time (h)Yield (%)Key Advantage
CyclocondensationPOCl₃, Ethyl chloroformate60–8012–2478–84High yield, minimal byproducts
Oxidative CyclizationNCS, BrCN706–872–76Scalable for industrial production
Multi-Step SynthesisS₂Cl₂, Cyanamide100–11012–1868–70Flexibility in substituent design

Optimization Strategies

Solvent Selection

  • Cyclocondensation : Ethanol or acetonitrile improves solubility of aromatic acids.

  • Oxidative Cyclization : Acetonitrile reduces side reactions with NCS.

Catalysis

  • PPE vs. POCl₃ : Polyphosphate ester (PPE) enhances reaction rates by 30% compared to POCl₃ but requires higher temperatures (90°C).

Purification

  • Recrystallization from ethanol/water (3:1) yields >95% purity.

Challenges and Solutions

Issue: Low Cyanoimino Incorporation

  • Solution : Use excess cyanogen bromide (1.5 equivalents) and K₂CO₃ to trap HBr.

Issue: Ester Hydrolysis

  • Solution : Conduct esterification at 0–5°C to prevent hydrolysis of the ethyl group .

Q & A

Q. Table 1: Critical Reaction Parameters

StepSolventReagentsTimeYield Factor
CondensationAcetonitrileN-phenylhydrazinecarboxamides1–3 minPurity of starting materials
CyclizationDMFI₂, Et₃N30–60 minI₂ stoichiometry, temperature

Basic: What spectroscopic and chromatographic methods confirm the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for substituted phenyl), ester groups (δ 4.2–4.4 ppm for ethyl CH₂), and trifluoromethyl (19F NMR, δ -60 to -70 ppm). The cyanoimino group (C≡N) appears as a singlet in 13C NMR (~115 ppm) .
  • IR Spectroscopy : Confirm C≡N stretching (~2200 cm⁻¹) and ester C=O (~1700 cm⁻¹).
  • Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity >95%. Retention time comparisons with analogs (e.g., thiazole-carboxylates) validate structure .

Advanced: How can molecular docking guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Target Selection : Prioritize microbial enzymes (e.g., Staphylococcus aureus dihydrofolate reductase) or cancer-related kinases.
  • Docking Workflow :
    • Prepare ligand (DFT-optimized geometry) and receptor (PDB structure).
    • Use AutoDock Vina to simulate binding, focusing on the thiadiazole core’s hydrogen bonding and the 4-chlorophenyl group’s hydrophobic interactions.
    • Validate with MM-GBSA free-energy calculations.
  • Case Study : Derivatives with electron-withdrawing groups (e.g., -CF₃) showed improved docking scores against E. coli DNA gyrase (ΔG = -9.2 kcal/mol) compared to unsubstituted analogs .

Advanced: What strategies analyze substituent effects on physicochemical and biological properties?

Methodological Answer:

  • SAR Studies :
    • Electronic Effects : Replace 4-Cl with -Br or -NO₂; assess Hammett σ values and correlate with antimicrobial activity.
    • Lipophilicity : Measure LogP (shake-flask method) to evaluate membrane permeability.
  • Comparative Data : Analogous oxadiazole derivatives (e.g., 2-(4-Chlorophenyl)-5-{3,4-dibutoxy-5-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophen-2-yl}-1,3,4-oxadiazole) demonstrate that electron-withdrawing groups enhance metabolic stability but reduce solubility .

Q. Table 2: Substituent Impact on Bioactivity

Substituent (R)LogPMIC (μg/mL, S. aureus)Metabolic Stability (t₁/₂, h)
4-Cl3.212.54.1
4-Br3.56.255.8
4-NO₂2.825.03.2

Basic: How to troubleshoot low yields during cyclization?

Methodological Answer:

  • Common Issues :
    • Incomplete Cyclization : Increase iodine concentration (up to 1.5 equivalents) or extend reaction time (2 hours).
    • Side Reactions : Use inert atmosphere (N₂/Ar) to prevent oxidation of intermediates.
    • Workup : Precipitate product by adding ice/water slowly; filter under reduced pressure .

Advanced: What computational tools predict metabolic stability and degradation pathways?

Methodological Answer:

  • In Silico Tools :
    • SwissADME : Predict CYP450 interactions (e.g., ester hydrolysis by esterases).
    • Meteor Nexus : Identify potential glucuronidation sites on the thiadiazole ring.
  • Case Study : MD simulations (AMBER force field) revealed the ethyl carboxylate group’s susceptibility to hydrolysis. Introducing methyl groups at the 3-position of the phenyl ring reduced degradation rates by 40% .

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